A Technical Guide to 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine: Synthesis, Characterization, and Applications in Drug Discovery
A Technical Guide to 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides an in-depth technical overview of tert-butyl 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate , a versatile bifunctional building block crucial for modern medicinal chemistry. We will explore its synthesis from a mechanistic perspective, detail robust protocols for its preparation and subsequent deprotection, outline methods for its characterization, and discuss its strategic application in the development of novel therapeutics.
Core Concepts: The Strategic Value of Functionalized Azetidines
Azetidines, four-membered saturated nitrogen heterocycles, have become highly sought-after scaffolds in drug discovery.[1][2] Their unique structural properties, including inherent ring strain and a rigid, three-dimensional geometry, offer distinct advantages over more common five- and six-membered rings.[1][2][3] Incorporating the azetidine motif can significantly enhance a molecule's physicochemical and pharmacokinetic profile by:
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Improving Metabolic Stability: The strained ring is often less susceptible to metabolic degradation.
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Enhancing Solubility: The polar nitrogen atom acts as a hydrogen bond acceptor, improving aqueous solubility.
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Providing Novel Exit Vectors: The defined geometry of the ring allows for precise orientation of substituents to optimize interactions with biological targets.[2]
The subject of this guide, 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine, is a prime example of a strategically designed building block. It features three key functional elements:
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An N-Boc protecting group , which masks the azetidine ring nitrogen but can be selectively removed under acidic conditions.
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A secondary amine at the 3-position, providing a nucleophilic center for further elaboration.
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A primary alcohol , offering a second, distinct handle for chemical modification.
This trifecta of functionality makes it an invaluable intermediate for creating diverse chemical libraries aimed at a wide range of therapeutic targets.[4]
Physicochemical Properties
| Property | Value |
| Chemical Name | tert-butyl 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate |
| CAS Number | 178311-50-7[5] |
| Molecular Formula | C₁₀H₂₀N₂O₃[5] |
| Molecular Weight | 216.28 g/mol [5] |
| Appearance | Typically an oil or low-melting solid |
| SMILES | C1C(N(C1)C(=O)OC(C)(C)C)NCCO |
Synthesis and Mechanistic Rationale
The most efficient and common laboratory-scale synthesis of 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine is achieved through the reductive amination of 1-Boc-3-azetidinone with 2-aminoethanol (ethanolamine).
Workflow for Synthesis
Caption: Synthetic workflow via reductive amination.
Causality Behind Experimental Choices:
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Starting Materials: 1-Boc-3-azetidinone is a commercially available and stable ketone.[6] Ethanolamine is a simple, inexpensive primary amine.
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Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice.[7] Unlike stronger reducing agents like NaBH₄, it is a mild and selective hydride donor. It will not readily reduce the starting ketone but is highly effective at reducing the intermediate iminium ion formed in situ. This selectivity prevents the formation of the corresponding alcohol byproduct (1-Boc-3-hydroxyazetidine) and maximizes the yield of the desired amine.
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Solvent: Dichloroethane (DCE) or Dichloromethane (DCM) are excellent solvents for this reaction as they are non-protic and effectively solvate the reactants and intermediates.
Detailed Experimental Protocols
These protocols are designed as self-validating systems, with clear steps for reaction, workup, and purification to ensure the reliable synthesis and isolation of the target compounds.
Protocol 1: Synthesis of 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine
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Setup: To a round-bottom flask under an inert atmosphere (N₂), add 1-Boc-3-azetidinone (1.0 equiv., e.g., 5.0 g, 29.2 mmol) and dichloroethane (DCE, ~0.2 M).
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Addition: Add 2-aminoethanol (1.1 equiv., e.g., 1.95 mL, 32.1 mmol) to the solution and stir for 20-30 minutes at room temperature to facilitate the formation of the iminium intermediate.
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Reduction: In portions over 15 minutes, add sodium triacetoxyborohydride (1.3 equiv., e.g., 8.0 g, 37.9 mmol). The portion-wise addition helps to control any mild exotherm.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
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Workup (Quenching): Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% methanol in dichloromethane to afford the pure product.
Protocol 2: Boc-Deprotection to Yield 3-[(2-hydroxyethyl)amino]-azetidine
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Setup: Dissolve the purified 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine (1.0 equiv.) in dichloromethane (DCM, ~0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Deprotection: Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise to the stirred solution.
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Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The evolution of isobutylene gas will be observed. Monitor by TLC or LC-MS for the disappearance of the starting material.
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Isolation: Concentrate the reaction mixture to dryness under reduced pressure to remove excess TFA and DCM. The resulting product is typically the TFA salt of the free amine, which can be used directly or triturated with diethyl ether to yield a solid.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized material.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~5.0-4.0 (br s, 2H, OH/NH), ~3.95 (t, 2H), ~3.65 (t, 2H), ~3.55 (m, 1H), ~3.30 (t, 2H), ~2.80 (t, 2H), 1.45 (s, 9H, Boc). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~156.5 (C=O), ~80.0 (C(CH₃)₃), ~61.0 (CH₂OH), ~58.0 (azetidine CH₂), ~52.0 (CH₂NH), ~50.0 (azetidine CH). |
| MS (ESI+) | Calculated for C₁₀H₂₁N₂O₃⁺ [M+H]⁺: 217.15; Found: ~217.2. |
| IR (neat) | ν (cm⁻¹): 3350-3200 (br, O-H & N-H stretch), 2975 (C-H stretch), 1690 (C=O stretch, Boc). |
Applications & Derivatization Potential
The title compound is a powerful intermediate precisely because its functional groups can be addressed orthogonally. The Boc group is acid-labile, while the amine and alcohol are nucleophilic and can participate in a wide array of subsequent reactions.
Diagram of Derivatization Pathways
Caption: Key derivatization pathways for the title compound.
This versatility allows researchers to rapidly generate analogs for structure-activity relationship (SAR) studies. For instance, the secondary amine can be acylated to form amides or sulfonamides, while the terminal alcohol can be converted to ethers or esters, exploring different interactions within a target's binding pocket. Following these modifications, the Boc group can be removed to reveal the azetidine nitrogen, which can then be functionalized, for example, by alkylation to introduce further diversity.
Safety and Handling
-
Hazard Profile: While specific toxicology data is limited, compounds of this class should be handled with care. Similar functionalized amines and azetidines may cause skin and eye irritation.[8][9]
-
Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8 °C to ensure long-term stability.[5]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
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SciTechnol. (n.d.). Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. [Link]
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Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
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Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]
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Wrigley, C. T., et al. (2021). Hydrogen-Borrowing Alkylation of 1,2-Amino Alcohols in the Synthesis of Enantioenriched γ-Aminobutyric Acids. Angewandte Chemie International Edition, 60(13), 6981-6985. [Link]
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PubChem. (n.d.). 1-Boc-2-Amino-azetidine. [Link]
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